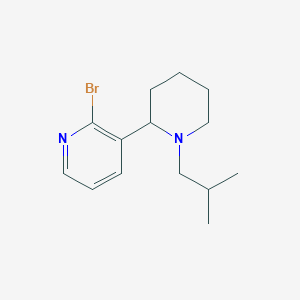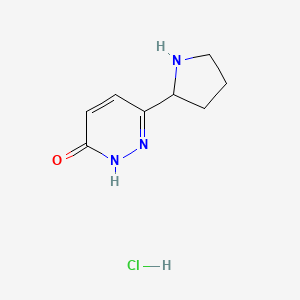![molecular formula C6H10FN B11823740 (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B11823740.png)
(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S,5R)-5-fluoro-2-azabicyclo[221]heptane is a bicyclic compound that features a fluorine atom and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under conditions that promote the formation of the bicyclic structure. Reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary widely but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound can be used to study the effects of fluorine substitution on biological activity. Its bicyclic structure can also serve as a model for studying the conformational properties of similar compounds.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may impart desirable pharmacokinetic properties, such as increased metabolic stability or improved binding affinity to biological targets.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The bicyclic structure can also influence the compound’s conformational flexibility, affecting its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
(1S,4S,5R)-5-chloro-2-azabicyclo[2.2.1]heptane: Similar in structure but with a chlorine atom instead of fluorine.
(1S,4S,5R)-5-bromo-2-azabicyclo[2.2.1]heptane: Similar in structure but with a bromine atom instead of fluorine.
(1S,4S,5R)-5-iodo-2-azabicyclo[2.2.1]heptane: Similar in structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These properties make it distinct from its halogenated counterparts and valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H10FN |
|---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2/t4-,5-,6+/m0/s1 |
InChI Key |
OAJNJXJCKQKODM-HCWXCVPCSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1CN2)F |
Canonical SMILES |
C1C2CC(C1CN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


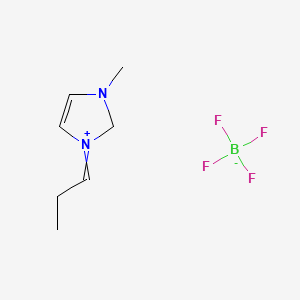
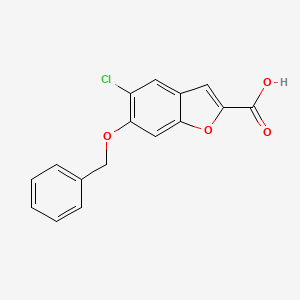

![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)
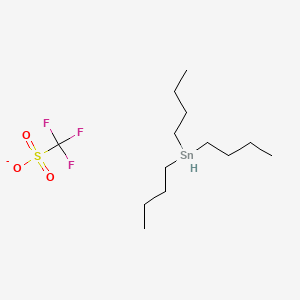

![1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one](/img/structure/B11823685.png)


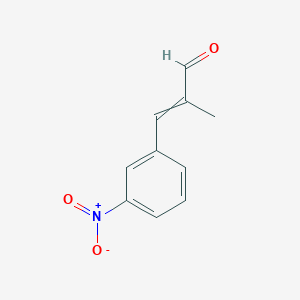
![4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11823738.png)
![6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B11823747.png)
